beta-Estradiol 17-hemisuccinate

Description

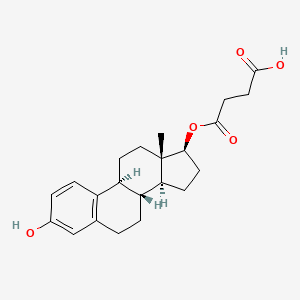

Beta-Estradiol 17-hemisuccinate (C₂₂H₂₈O₅, CAS 7698-93-3) is a synthetic ester derivative of 17β-estradiol, a natural estrogen hormone. It is formed by conjugating a hemisuccinate group to the 17-hydroxy position of estradiol. This modification enhances its solubility in polar solvents like DMSO while retaining affinity for estrogen receptors (ERs) . The compound is widely used in research to selectively stain ER-rich cells, study receptor-mediated signaling, and investigate hormone-dependent cancer mechanisms . Its molecular weight is 372.45 g/mol, and it is stored as a stable powder at -20°C, with a recommended fresh preparation of stock solutions to avoid degradation .

Structure

3D Structure

Properties

IUPAC Name |

4-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-22-11-10-16-15-5-3-14(23)12-13(15)2-4-17(16)18(22)6-7-19(22)27-21(26)9-8-20(24)25/h3,5,12,16-19,23H,2,4,6-11H2,1H3,(H,24,25)/t16-,17-,18+,19+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPIDPAGJSWWBE-FNIAAEIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227770 | |

| Record name | 17beta-Estradiol hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7698-93-3, 93939-81-2 | |

| Record name | Estradiol hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7698-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17beta-Estradiol hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol hemisuccinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17beta-Estradiol hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol 17-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5(10)-Estratriene-3,17β-diol 17-hemisuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQV5064VG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Mechanism

Estrone is dissolved in methanol and treated with sodium hydroxide to form a clear solution, cooled to -10°C. Alkaline sodium borohydride is added gradually, maintaining temperatures between -10°C and -5°C for 2 hours. This low-temperature step favors kinetic control, preferentially forming the 17β-epimer over the thermodynamically stable 17α-epimer. Post-reduction, the mixture is warmed to 10°C for 1 hour to ensure complete conversion. Acidification with dilute HCl precipitates crude 17β-estradiol, which is filtered and dried.

Yield and Purity

The crude product achieves 99.14% purity with 0.64% 17α-estradiol impurity. Recrystallization in aqueous isopropyl alcohol elevates purity to 99.8%, reducing the 17α-epimer to 0.07% while maintaining an 82.2% yield.

Direct Acylation of Estradiol with Succinic Anhydride

A straightforward method involves reacting estradiol with succinic anhydride to form the 17-hemisuccinate ester. This approach avoids epimerization risks associated with reduction steps.

Reaction Protocol

Estradiol and succinic anhydride are combined in a polar aprotic solvent (e.g., dimethylformamide) with a catalytic base. The mixture is stirred at room temperature or mildly heated. After completion, the product is isolated via acid-base extraction or column chromatography.

Advantages and Limitations

This method offers simplicity and avoids the need for low-temperature equipment. However, regioselectivity challenges may arise if multiple hydroxyl groups are present, necessitating protective strategies.

Acylation via Methyl 4-Chloro-4-Oxobutyrate

Innovative acylation agents like methyl 4-chloro-4-oxobutyrate enable selective hemisuccinate formation. Although initially developed for stanozolol derivatives, this method is adaptable to estradiol.

Procedure and Optimization

Estradiol reacts with methyl 4-chloro-4-oxobutyrate in dichloromethane, catalyzed by Bi(OTf)₃. The intermediate methyl ester is hydrolyzed with NaOH in methanol, yielding the hemisuccinate.

Efficiency and Byproducts

This two-step process achieves a 55% overall yield. Competitive acylation at other hydroxyl groups (e.g., 3-OH) is minimized through steric hindrance and catalyst choice.

Comparative Analysis of Preparation Methods

Scientific Research Applications

Overview

Beta-Estradiol 17-hemisuccinate is characterized by the addition of a hemisuccinate group at the 17 position of the estradiol molecule, enhancing its solubility and bioavailability. Its molecular formula is , with a molecular weight of approximately 372.455 g/mol. EHS exhibits significant biological activity, making it valuable in diverse fields such as endocrinology and cancer research.

Chemistry

EHS serves as a model compound in studies of esterification and hydrolysis reactions. Its structural characteristics allow researchers to investigate the stability and reactivity of esters in biological systems.

Biology

Research has shown that EHS influences cellular processes and gene expression through its action as an estrogen agonist. It is particularly useful in studying the role of estrogens in various tissues and their impact on neuronal activity .

Medicine

EHS is utilized in hormone replacement therapy (HRT) for menopausal women, addressing symptoms such as hot flashes, vaginal atrophy, and bone loss. Its water-soluble nature reduces the risk of thromboembolic events compared to some oral estrogen therapies . Additionally, EHS has been explored for its potential in treating hormone-receptor-positive breast cancer due to its dual action as an estrogen agonist or antagonist depending on the tissue type.

Industry

In pharmaceutical formulations, EHS is employed for its efficacy in treating estrogen deficiency. Its applications extend to cosmetic products where it contributes to skin health by improving skin thickness and elasticity .

Case Study 1: Hormonal Effects on Neuronal Activity

A study investigated the effects of EHS on cerebellar Purkinje neurons in ovariectomized rats. The administration of EHS altered neuronal firing rates and responsiveness to neurotransmitters, indicating its role in modulating neuronal activity through estrogen receptors .

Case Study 2: Breast Cancer Treatment

Research into EHS's application in hormone-receptor-positive breast cancer treatment revealed promising results. Initial findings suggest that EHS may inhibit tumor growth by acting on estrogen receptors, although further studies are necessary to confirm these effects and understand the underlying mechanisms.

Mechanism of Action

beta-Estradiol 17-hemisuccinate exerts its effects by binding to estrogen receptors, primarily estrogen receptor alpha and estrogen receptor beta. This binding leads to the modulation of gene expression, influencing various biological processes such as cell growth, differentiation, and reproduction . The compound also interacts with other molecular targets and pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Estradiol Derivatives with Different Ester Groups

Key Findings :

- Solubility : The hemisuccinate group improves solubility in DMSO compared to acetate or valerate esters, making it preferable for in vitro studies .

- Biological Activity : Positional esterification (e.g., C17 vs. C6) affects receptor interaction. For example, β-estradiol 6-(O-carboxymethyl) oxime:BSA stimulates sAPPα secretion more effectively than the 17-hemisuccinate derivative .

Non-Ester Estradiol Derivatives

- 17β-Estradiol (Parent Compound) : Lacks ester modifications, with lower solubility in aqueous media. Directly binds ERs to regulate gene expression, but its environmental persistence raises concerns as an endocrine-disrupting compound (EDC) .

- 17α-Estradiol : A stereoisomer with minimal estrogenic activity, used as a negative control in receptor studies .

Functional Analogs and Degradation Pathways

Testosterone

Testosterone shares a four-ring steroid backbone with estradiol but differs in functional groups (C17 ketone vs. hydroxyl). Despite structural similarities, bacterial degradation of testosterone is 60× faster than estradiol (272 mg/L degraded in 9 h vs. 5 mg/L estradiol in 5 days) . Key differences include:

- Degradation Pathways : Testosterone degradation in Comamonas testosteroni proceeds via androstenedione intermediates and B-ring cleavage, while estradiol degradation involves multiple unclear pathways .

- Genetic Regulation : Over 2,000 genes are upregulated during testosterone degradation, with higher log2-fold changes than estradiol-induced genes .

Corticosteroid Esters

- Methylprednisolone 17-hemisuccinate : A corticosteroid ester with a hemisuccinate group. Studies show pH-dependent hydrolysis and acyl migration, highlighting the instability of hemisuccinate esters in aqueous solutions . This contrasts with estradiol derivatives, which prioritize receptor binding over metabolic stability.

Stability and Environmental Impact

- Chemical Stability : this compound is stable at -20°C but degrades rapidly in solution, necessitating fresh preparation . Methylprednisolone hemisuccinate undergoes hydrolysis at neutral pH, suggesting similar vulnerabilities for estradiol esters .

- Environmental Persistence: While 17β-estradiol is a persistent EDC in wastewater, its ester derivatives may exhibit altered biodegradability.

Biological Activity

Beta-Estradiol 17-hemisuccinate (EHS) is a synthetic derivative of estradiol, characterized by the addition of a hemisuccinate group at the 17 position. This modification enhances its solubility and bioavailability, making it a valuable compound in therapeutic and research applications, particularly in endocrinology and cancer research. This article discusses its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C22H28O5

- Molecular Weight : Approximately 372.455 g/mol

This compound exhibits estrogenic activity by binding to estrogen receptors (ERs), which are crucial for mediating the physiological effects of estrogens in various tissues. Upon administration, EHS is hydrolyzed to estradiol, which then interacts with ERs to influence gene expression and cellular processes. This action is particularly significant in alleviating menopausal symptoms and has implications in cancer treatment.

Biological Effects

The biological effects of this compound include:

- Estrogenic Activity : EHS binds to estrogen receptors, influencing various signaling pathways.

- Neuronal Modulation : Studies have shown that EHS can alter neuronal activity, enhancing responses to neurotransmitters like GABA and glutamate in specific brain regions .

- Amyloid Precursor Protein (APP) Regulation : EHS stimulates the secretion of secreted amyloid precursor protein α (sAPPα), potentially impacting Alzheimer's disease pathology .

Comparative Analysis with Other Estrogens

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Beta-Estradiol | C18H24O2 | Natural hormone with broad physiological effects |

| Estrone | C18H22O2 | Less potent; primary estrogen post-menopause |

| Estriol | C18H24O3 | Weak estrogen; predominant during pregnancy |

| Beta-Estradiol 17-acetate | C20H26O3 | Acetate derivative used for similar therapeutic purposes |

| Beta-Estradiol 17-glucuronide | C22H28O7 | Conjugated form affecting metabolism and excretion |

| This compound | C22H28O5 | Enhanced solubility and bioavailability |

Case Studies and Research Findings

-

Neuronal Activity Modulation :

- A study demonstrated that iontophoretically applied this compound increased the spontaneous firing rate of cerebellar Purkinje neurons in ovariectomized rats. The effect was observed to have a latency of approximately 24 minutes, suggesting genomic mechanisms rather than immediate membrane actions .

- Amyloid Precursor Protein Release :

-

Therapeutic Applications :

- Due to its favorable pharmacokinetic properties, this compound is being explored for use in hormone replacement therapy and as an adjunct treatment for certain cancers. Its enhanced bioavailability compared to traditional estradiol makes it a candidate for more effective therapeutic regimens.

Q & A

What are the optimal storage conditions for beta-Estradiol 17-hemisuccinate to ensure long-term stability?

Basic

this compound should be stored as a powder at -20°C for up to 3 years or 4°C for 2 years . For solvent-based preparations (e.g., DMSO), -80°C storage is recommended for 6 months , while -20°C is suitable for 1 month . Avoid repeated freeze-thaw cycles to prevent degradation. Ambient temperature exposure during shipping (≤3 days) is generally tolerated .

What solvents and formulations are recommended for dissolving this compound in in vitro assays?

Basic

DMSO is the preferred solvent for in vitro studies (7.43 mg/mL at 10 mM). If precipitation occurs, use sequential co-solvents:

- Injection formulation : DMSO + Tween 80 + saline (10:5:85 ratio) for IP/IV/IM/SC administration.

- Oral formulation : 0.5% CMC-Na suspension.

Gentle heating (≤50°C) or sonication can enhance solubility. Always prepare fresh working solutions .

How can researchers validate the purity and identity of this compound to avoid analytical discrepancies?

Advanced

Combine GC-MS spectral matching (e.g., NIST database) with retention index (RI) validation (ΔIo ≤11 i.u. for semi-non-polar columns). Dual-criteria methods like SimMR , which weigh spectral similarity and RI concordance, reduce false positives caused by analogs (e.g., 17-alpha-estradiol). Confirmatory techniques (e.g., HPLC-MS, NMR) are advised for critical studies .

What methodological considerations are critical for selective ER staining using this compound?

Advanced

- Cell fixation : Use ER-rich cell lines (e.g., MCF-7) and validate receptor density via Western blot.

- Concentration optimization : Titrate between 1–10 µM to balance specificity and background noise.

- Controls : Include ER-negative cells and competitive inhibition assays (e.g., co-treatment with unlabeled estradiol). Cite pharmacological guidelines for reproducibility .

How should researchers address conflicting biological activity data in vascular studies involving this compound?

Advanced

Discrepancies in vasodilatory effects (e.g., nitric oxide-dependent vs. independent pathways) may arise from model-specific variables (e.g., artery type, species). Standardize protocols:

- Use pressurized small arteries from consistent anatomical sources.

- Control for solvent interference (e.g., DMSO ≤0.1% v/v).

- Validate results with structurally distinct ER agonists/antagonists .

What strategies optimize in vivo delivery of this compound while minimizing solvent toxicity?

Advanced

- Lipid-based formulations : DMSO + corn oil (10:90 ratio) enhances bioavailability.

- Cyclodextrin complexes : 20% SBE-β-CD in saline improves aqueous solubility.

- Dose calibration : For a 20 g mouse, prepare 2 mg/mL working solution (10 mg/kg dose in 100 µL volume). Monitor solvent toxicity via hepatic/kidney function markers .

How can researchers ensure reproducibility in hormone receptor assays using this compound?

Advanced

- Characterization : Provide NMR, HPLC, and elemental analysis data for new batches.

- Batch documentation : Record storage duration, solvent lot numbers, and freeze-thaw cycles.

- Inter-lab validation : Share detailed protocols (e.g., Beilstein Journal guidelines) for compound handling and assay conditions .

What experimental designs mitigate off-target effects in non-genomic estrogen signaling studies?

Advanced

- Membrane-impermeable analogs : Use this compound-BSA conjugates to isolate membrane ER effects.

- Kinetic assays : Short-term exposure (minutes) prioritizes non-genomic pathways.

- Genetic knockdown : CRISPR/Cas9 targeting nuclear ERα/β distinguishes genomic vs. non-genomic actions .

How should researchers adjust formulations for this compound in long-term animal studies?

Advanced

- Stability testing : Monitor degradation via HPLC at 0, 3, and 6 months under storage conditions.

- Solvent rotation : Alternate between DMSO and PEG300-based vehicles to prevent cumulative solvent toxicity.

- Dose escalation : Start with 50% of reported effective doses to account for metabolic variability .

What are the best practices for reporting this compound experimental data in publications?

Advanced

- Compliance with guidelines : Follow Beilstein Journal standards for synthetic protocols (e.g., yield reporting, spectral data).

- Supporting information : Include raw spectral files, RI validation tables, and formulation details.

- Ethical disclosure : Address animal welfare and solvent toxicity in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.